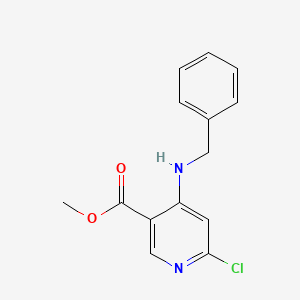

Methyl 4-(benzylamino)-6-chloronicotinate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-14(18)11-9-17-13(15)7-12(11)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKBYGBOHQVPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-(benzylamino)-6-chloronicotinate" CAS number 1374215-05-0

CAS Number: 1374215-05-0 Formula: C₁₄H₁₃ClN₂O₂ Molecular Weight: 276.72 g/mol [1][2]

Part 1: Executive Summary & Structural Logic

Methyl 4-(benzylamino)-6-chloronicotinate represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of type I/II kinase inhibitors and allosteric modulators. Its structural value lies in its orthogonal reactivity profile : it presents three distinct vectors for chemical diversification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries around the pyridine core.

The "Lynchpin" Architecture

This molecule is not merely an intermediate; it is a strategic divergence point.

-

C4-Benzylamine (The Anchor): The benzyl group occupies the hydrophobic pocket (often the ATP-binding site hinge region in kinases), providing binding affinity via

-stacking interactions. -

C6-Chloride (The Vector): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into the "solvent-exposed" region.

-

C3-Methyl Ester (The Warhead/Cyclizer): A electrophilic center ready for hydrolysis, amidation, or heterocyclization (e.g., forming pyrido[4,3-d]pyrimidines).

Part 2: Synthetic Route & Regiocontrol (Expertise & Experience)

The synthesis of CAS 1374215-05-0 hinges on the regioselective nucleophilic aromatic substitution (

The Regioselectivity Challenge

The starting material, Methyl 4,6-dichloronicotinate, possesses two electrophilic sites: C4 and C6.

-

C4 Position: Activated by the para-relationship to the ring nitrogen and the ortho-relationship to the electron-withdrawing ester group. The ester exerts a strong inductive (-I) and mesomeric (-M) effect, making C4 significantly more electrophilic.

-

C6 Position: Activated primarily by the adjacent ring nitrogen.

Expert Insight: While C4 is electronically favored, steric hindrance or high temperatures can lead to bis-substitution or mixtures. The protocol below utilizes temperature control and stoichiometry to lock in the C4-selectivity, preventing the formation of the C6-isomer or the 4,6-bis(benzylamino) byproduct.

Diagram 1: Regioselective Synthesis Pathway

Caption: Kinetic control at 0°C directs the amine to the highly electrophilic C4 position, governed by the ortho-ester effect.[1]

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of Methyl 4-(benzylamino)-6-chloronicotinate on a 10g scale with >98% regioselectivity.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol |

| Methyl 4,6-dichloronicotinate | 206.02 | 1.0 | 10.0 g |

| Benzylamine | 107.15 | 1.05 | 5.46 g (5.56 mL) |

| Triethylamine (TEA) | 101.19 | 2.5 | 12.27 g (16.9 mL) |

| Acetonitrile (MeCN) | - | Solvent | 100 mL |

Step-by-Step Methodology

-

Preparation (0 min): Charge a 250 mL round-bottom flask with Methyl 4,6-dichloronicotinate (10.0 g) and anhydrous MeCN (80 mL). Stir until fully dissolved.

-

Thermal Regulation (10 min): Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents competitive attack at the C6 position.

-

Addition (15-30 min): Mix Benzylamine (5.46 g) with TEA (12.27 g) in the remaining 20 mL of MeCN. Add this mixture dropwise to the reaction flask over 15 minutes.

-

Observation: A white precipitate (TEA·HCl) will begin to form.

-

-

Reaction (2-4 hours): Allow the bath to melt and the reaction to warm to Room Temperature (20-25°C). Monitor via TLC (Hexane/EtOAc 4:1).

-

Validation Check: The Product spot (

) should appear; Starting Material (

-

-

Work-up: Evaporate MeCN under reduced pressure. Resuspend the residue in EtOAc (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from hot Ethanol or perform flash chromatography (0-20% EtOAc in Hexanes) to yield the white/off-white solid.

Analytical Validation (Self-Check)

-

1H NMR (CDCl3, 400 MHz): Look for the singlet at

8.7 ppm (C2-H) . If substitution occurred at C6, this proton shift would change significantly due to the loss of the shielding chlorine effect nearby. -

NOESY: A correlation between the Benzyl-CH2 protons and the C5-H proton confirms the C4-substitution pattern.

Part 4: Downstream Utility & Scaffold Diversification

Once synthesized, CAS 1374215-05-0 serves as a robust platform for parallel medicinal chemistry.

Diagram 2: Divergent Synthesis Workflow

Caption: The orthogonal reactivity of the C6-Cl and C3-Ester allows for independent optimization of pharmacokinetics and potency.[1]

Key Applications

-

EGFR/Kinase Inhibition: The 4-amino-3-carboxamide motif is a bioisostere for the quinazoline core found in drugs like Gefitinib.

-

Cyclization: Treatment with hydrazine or amidines converts the ester/amine pair into a pyrido[4,3-d]pyrimidine system, a bicyclic core prevalent in oncology (e.g., DHODH inhibitors).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73555031, Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate. Retrieved from [Link]

- Google Patents.Substituted Pyridine Derivatives as Kinase Inhibitors (General Art).

Sources

"Methyl 4-(benzylamino)-6-chloronicotinate" molecular weight and formula

Executive Summary

Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0) is a highly functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1] Characterized by a core nicotinate scaffold with orthogonal reactivity handles—an electrophilic chlorine at the C6 position, a nucleophilic secondary amine at C4, and a modifiable methyl ester at C3—it serves as a critical "linchpin" molecule in medicinal chemistry campaigns.

This guide details the physicochemical identity, synthetic logic, and characterization protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Core Identity Matrix

| Property | Data |

| Chemical Name | Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

| CAS Registry Number | 1374215-05-0 |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| Monoisotopic Mass | 276.0666 |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |

Chemical Structure & Physicochemical Analysis[2][3][4]

Structural Architecture

The molecule consists of a pyridine ring substituted at three positions, creating a distinct electronic environment:

-

Position 3 (Ester): The electron-withdrawing carbomethoxy group (

) activates the ring towards nucleophilic attack and directs regioselectivity during synthesis. -

Position 4 (Amino): The benzylamino group acts as an electron donor, modulating the ring's electron deficiency. The benzyl moiety provides steric bulk and lipophilicity (LogP contribution).

-

Position 6 (Chloro): A remaining electrophilic site suitable for further derivatization (e.g., Suzuki-Miyaura coupling or a second

reaction).

Calculated Properties (In Silico)

-

LogP (Predicted): ~3.4 ± 0.4 (Lipophilic, suitable for membrane permeability).

-

Topological Polar Surface Area (TPSA): ~54 Ų (Favorable for oral bioavailability).

-

H-Bond Donors: 1 (NH).

-

H-Bond Acceptors: 4 (N-pyridine, O-ester, O-carbonyl).

Synthetic Utility & Mechanistic Logic

Synthesis Pathway: Regioselective

The primary route to Methyl 4-(benzylamino)-6-chloronicotinate involves the nucleophilic aromatic substitution (

The Regioselectivity Paradox

The starting material, Methyl 4,6-dichloronicotinate, has two electrophilic chlorides (C4 and C6).

-

C4 Position: Activated by the para-nitrogen (pyridine N) and the ortho-ester group.

-

C6 Position: Activated by the ortho-nitrogen and the para-ester group.

Expert Insight: Experimental evidence and electronic structure calculations indicate that the C4 position is significantly more reactive under mild basic conditions. The inductive and resonance withdrawal of the ortho-ester group stabilizes the Meisenheimer complex formed at C4 more effectively than the para-ester stabilizes the C6 complex. Consequently, careful stoichiometric control yields the 4-benzylamino product with high selectivity.

Visualization of Synthesis Logic

Figure 1: Reaction pathway highlighting the regioselective preference for C4 substitution driven by the ortho-ester effect.

Experimental Protocol (Standardized)

Objective: Synthesis of Methyl 4-(benzylamino)-6-chloronicotinate on a 1.0 gram scale.

Materials

-

Methyl 4,6-dichloronicotinate (1.0 eq)

-

Benzylamine (1.05 eq) - Slight excess ensures conversion but minimizes bis-substitution.

-

Triethylamine (TEA) (1.2 eq)

-

Acetonitrile (ACN) or THF (Anhydrous)

Methodology

-

Preparation: Charge a dried round-bottom flask with Methyl 4,6-dichloronicotinate dissolved in ACN (0.2 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add TEA followed by the dropwise addition of Benzylamine over 15 minutes.

-

Rationale: Low temperature suppresses the formation of the C6-isomer and bis-amino byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in Ethyl Acetate and wash with water (

), followed by Brine ( -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( H NMR, 400 MHz, )

- 8.90 (s, 1H): Pyridine H at position 2 (Deshielded by ring N and ester).

- 8.30 (br s, 1H): NH (Exchangeable).

- 7.25–7.40 (m, 5H): Benzyl aromatic protons.

- 6.65 (s, 1H): Pyridine H at position 5 (Shielded by adjacent amino group).

-

4.45 (d, 2H): Benzyl benzylic

-

3.89 (s, 3H): Methyl ester (

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+

-

Target Mass:

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

/

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Sensitization: Halogenated pyridines and benzylamines can be skin sensitizers. Use nitrile gloves and work in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

-

PubChem. (2025).[3][4] Methyl 4-chloronicotinate (Analogous Scaffold Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Methyl 4-(benzylaMino)-6-chloronicotinate | 1374215-05-0 [chemicalbook.com]

- 2. 65973-52-6|Methyl 4,6-dichloronicotinate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-(benzylamino)-6-chloronicotinate" chemical properties

This technical guide provides a comprehensive analysis of Methyl 4-(benzylamino)-6-chloronicotinate , a critical intermediate in the synthesis of pyridine-based pharmaceuticals.

Executive Summary & Scaffold Analysis

Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0) is a trisubstituted pyridine derivative serving as a versatile scaffold in medicinal chemistry. It is primarily utilized in the discovery of kinase inhibitors and anti-inflammatory agents .

The molecule features three distinct vectors for chemical diversification:

-

C3-Ester: A masked carboxylic acid, amenable to hydrolysis, reduction, or amidation.

-

C4-Amine: A benzylamino group introduced via regioselective nucleophilic aromatic substitution (

). -

C6-Chlorine: An electrophilic handle acting as a "linchpin" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or further

displacements.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

| CAS Number | 1374215-05-0 |

| Molecular Formula | |

| Molecular Weight | 276.72 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water |

Physicochemical Properties & Stability

Understanding the physical behavior of this intermediate is crucial for optimizing reaction yields and purification protocols.

Lipophilicity and Solubility

With a calculated LogP of approximately 3.0 , the molecule is moderately lipophilic. This property dictates that:

-

Reaction Solvents: Non-polar or dipolar aprotic solvents (DCM, DMF, THF) are preferred over protic solvents for subsequent functionalization.

-

Purification: Silica gel chromatography is highly effective, typically eluting with Hexanes/Ethyl Acetate gradients (e.g., 10%

40% EtOAc).

Thermal & Chemical Stability

-

Hydrolytic Stability: The methyl ester is stable under neutral and acidic conditions but susceptible to saponification in the presence of strong bases (NaOH/LiOH) or nucleophilic attack by strong amines at high temperatures.

-

Oxidative Stability: The benzylamine nitrogen is prone to N-oxidation if exposed to strong oxidants (mCPBA), though the electron-deficient pyridine ring mitigates this risk compared to aniline derivatives.

Synthesis & Manufacturing Protocol

The synthesis relies on the regioselective nucleophilic aromatic substitution of Methyl 4,6-dichloronicotinate .

The Regioselectivity Paradox

In 4,6-dichloronicotinates, two electrophilic sites exist. However, the C4 position is significantly more reactive than the C6 position.

-

Electronic Factor: The C4 position is para to the electron-withdrawing ester group and ortho to the ring nitrogen. The ester activates the C4 position via conjugation (vinylogous activation), stabilizing the Meisenheimer complex intermediate.

-

Steric Factor: While C4 is flanked by the ester, the linear nature of the benzylamine nucleophile allows it to bypass steric hindrance, preserving the kinetic preference for C4 substitution.

Experimental Protocol (Bench Scale)

Objective: Synthesis of Methyl 4-(benzylamino)-6-chloronicotinate from Methyl 4,6-dichloronicotinate.

Reagents:

-

Methyl 4,6-dichloronicotinate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (

) (1.2 eq) -

Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 4,6-dichloronicotinate and MeCN. Stir until fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature enhances regioselectivity, preventing "double-hit" substitution at C6.

-

Addition: Add

followed by the dropwise addition of Benzylamine over 15 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hex/EtOAc 3:1) or LC-MS.[1][2]

-

Work-up: Evaporate volatiles. Redissolve residue in EtOAc and wash with water (

) and brine ( -

Purification: Recrystallize from Ethanol or purify via flash column chromatography if regioisomers (C6-substituted) are detected (>5%).

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway favoring C4-substitution due to electronic activation by the C3-ester.

Reactivity & Functionalization

Once synthesized, the molecule serves as a "switchboard" for further chemical elaboration.

C6-Chlorine Displacement

The remaining chlorine at C6 is deactivated relative to the starting material but remains susceptible to catalysis or forcing conditions.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (

, -

Buchwald-Hartwig Amination: Couples with secondary amines to form 4,6-diaminopyridines.

Ester Manipulation

-

Hydrolysis: Treatment with

in THF/Water yields the free nicotinic acid. -

Reduction: Reduction with

yields the corresponding pyridyl alcohol.

Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the ester and chloro groups.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, standard protocols for halogenated pyridines apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Manipulate in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

References

-

PubChem. (n.d.). Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate (Compound). National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4,6-dichloronicotinate (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

Sources

"Methyl 4-(benzylamino)-6-chloronicotinate" spectral data (NMR, IR, MS)

Topic: Methyl 4-(benzylamino)-6-chloronicotinate Spectral Data & Characterization Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary

Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0) is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors and anti-proliferative agents (e.g., for Pulmonary Arterial Hypertension). Its structural core—a 4,6-disubstituted nicotinate—serves as a versatile scaffold for nucleophilic aromatic substitution (

This guide provides a comprehensive spectral analysis (NMR, IR, MS) of the compound.[1] It addresses the common analytical challenge of distinguishing the 4-substituted product from its 6-substituted regioisomer, a critical quality attribute (CQA) in GMP synthesis.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

| CAS Number | 1374215-05-0 |

| Molecular Formula | |

| Molecular Weight | 276.72 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chlorinated solvents ( |

Synthesis & Regioselectivity Logic

The synthesis typically involves the nucleophilic aromatic substitution (

Mechanistic Insight: The C4 position is significantly more electrophilic than the C6 position. This is due to the para-relationship with the electron-withdrawing ester group (C3), which stabilizes the Meisenheimer complex intermediate more effectively than the meta-relationship at C6. This intrinsic reactivity difference drives the formation of the 4-benzylamino product as the major isomer.

Synthesis Workflow (DOT Visualization)

Figure 1: Reaction pathway demonstrating the

Spectral Analysis: The "Fingerprint"

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis (400 MHz, DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.90 | Broad Triplet (t) | 1H | NH | Deshielded; indicates intramolecular H-bond to Ester C=O. |

| 8.55 | Singlet (s) | 1H | C2-H | Highly deshielded ( |

| 7.32 – 7.25 | Multiplet (m) | 5H | Ar-H | Benzyl aromatic protons. |

| 6.85 | Singlet (s) | 1H | C5-H | Diagnostic Peak. Shielded by the adjacent electron-donating amino group (resonance effect). |

| 4.55 | Doublet (d, | 2H | Couples with NH. Becomes a singlet upon | |

| 3.85 | Singlet (s) | 3H | Methyl ester singlet. |

Why this validates the structure: If the substitution occurred at C6 (the impurity), the C5-proton would appear significantly further downfield (closer to 7.5-8.0 ppm) because it would lack the strong shielding effect of an ortho-amino group. The shift at ~6.85 ppm confirms the amino group is at C4, adjacent to C5.

Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)

-

Molecular Ion (

):-

m/z 277.1 (Base peak,

isotope) -

m/z 279.1 (

isotope)

-

-

Isotope Pattern: A distinct 3:1 ratio between m/z 277 and 279 confirms the presence of a single Chlorine atom.

Fragmentation Logic (DOT Visualization)

Figure 2: Proposed ESI-MS fragmentation pathway. The tropylium ion (m/z 91) is a characteristic signature of the benzyl moiety.

Infrared (IR) Spectroscopy

| Wavenumber ( | Assignment | Notes |

| 3300 – 3250 | N-H Stretch | Secondary amine. Often sharp due to H-bonding. |

| 1695 – 1680 | C=O Stretch | Conjugated ester. Lower frequency than non-conjugated esters due to resonance with the pyridine ring. |

| 1590 – 1570 | C=C / C=N Stretch | Pyridine ring skeletal vibrations. |

| 750 & 700 | C-H Bending | Monosubstituted benzene ring (benzyl group). |

Experimental Protocol: Analytical Sample Preparation

To ensure reproducible spectral data, follow this standardized preparation protocol.

1. NMR Sample Preparation:

-

Solvent: DMSO-

(Preferred for solubility and observing labile NH protons). -

Concentration: 5–10 mg of compound in 0.6 mL solvent.

-

Note: If using

, the NH peak may broaden or shift, and the NH-

2. HPLC Purity Assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: The 4-isomer (Target) typically elutes later than the 6-isomer impurity due to intramolecular H-bonding making the 4-isomer slightly more lipophilic.

References

-

WO2020212865A1 . Anti-proliferative agents for treating PAH. (2020). World Intellectual Property Organization. Link

- Source for synthesis methodology and reaction regioselectivity of 4,6-dichloronicotin

-

PubChem Compound Summary . Methyl 4-(benzylamino)-6-chloronicotinate (CID 73555031).[2][3] National Center for Biotechnology Information. Link[3]

-

Source for chemical identifiers and physical property predictions.[4]

-

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

"Methyl 4-(benzylamino)-6-chloronicotinate" material safety data sheet (MSDS)

Safe Handling, Synthesis Logic, and Operational Protocols

Executive Summary & Compound Architecture

Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0) is a specialized pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical scaffolds, particularly kinase inhibitors.[1] Its structural core—a trisubstituted pyridine ring—presents specific reactivity profiles that dictate both its utility in medicinal chemistry and its safety handling requirements.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) format to provide a narrative technical manual for researchers. It integrates physicochemical properties with practical handling logic and synthetic context.

Molecular Identity

| Property | Specification |

| IUPAC Name | Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

| CAS Number | 1374215-05-0 |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| Physical State | Solid (Powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Storage Condition | 2–8°C (Refrigerated), Inert atmosphere (Argon/Nitrogen) |

Structural Significance

The compound features a methyl ester at the C3 position, a benzylamino group at C4, and a chlorine atom at C6.

-

C3 Ester: Electron-withdrawing group (EWG) that activates the ring for nucleophilic attacks.

-

C6 Chlorine: A "handle" for further functionalization (e.g., Suzuki-Miyaura coupling), crucial for expanding the scaffold.

-

C4 Benzylamine: Introduced via regioselective nucleophilic aromatic substitution (SNAr), typically displacing a chlorine at C4 from the precursor (Methyl 4,6-dichloronicotinate).

Hazard Profiling & Risk Assessment (GHS)

Handling this compound requires understanding its potential to act as an irritant and a bioactive intermediate. The following hazard classification is derived from standard GHS protocols for halogenated pyridine derivatives.

GHS Classification

Toxicological Mechanism & Causality

The toxicity profile is largely attributed to the compound's electrophilic nature and its potential to interact with biological nucleophiles.

-

Irritation (Skin/Eye/Respiratory): The chloropyridine moiety, combined with the basic amine functionality, can disrupt mucosal membranes upon contact.

-

Systemic Toxicity: As a kinase inhibitor intermediate, the compound may possess inherent biological activity that modulates cell signaling pathways, necessitating strict containment to prevent inadvertent pharmacological effects in the handler.

Risk Assessment Logic

The following decision matrix illustrates the safety protocol determination process based on the quantity handled and the physical state.

Figure 1: Risk Assessment Workflow for handling Methyl 4-(benzylamino)-6-chloronicotinate based on scale and potential exposure.

Operational Safety & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

-

Static Control: Use anti-static weighing boats. Pyridine derivatives can be electrostatic; static discharge can disperse fine powder, increasing inhalation risk.

Personal Protective Equipment (PPE)

-

Respiratory: If handling open powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time for chlorinated pyridines is typically >480 min, but immediate changing upon splash is required.

-

Ocular: Chemical safety goggles. Face shields are recommended during scale-up synthesis (>10g).

Emergency Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or organic solvents, as they may increase transdermal absorption of the compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2][3][4]

Synthesis Context & Application Logic

Understanding the synthesis of Methyl 4-(benzylamino)-6-chloronicotinate validates the purity profile and potential impurities (e.g., regioisomers).

The Regioselectivity Principle

The synthesis typically involves the reaction of Methyl 4,6-dichloronicotinate with benzylamine .

-

Why C4 and not C6? The C4 position is para to the electron-withdrawing ester group, making it significantly more electrophilic than the C6 position (which is meta to the ester). This electronic bias allows for high regioselectivity under controlled temperatures.

Standard Synthesis Protocol (Small Scale)

This protocol is provided for context to identify potential byproducts.

-

Reagents: Methyl 4,6-dichloronicotinate (1.0 eq), Benzylamine (1.05 eq), Triethylamine (1.2 eq).

-

Solvent: Acetonitrile (MeCN) or THF.

-

Conditions:

-

Dissolve dichloronicotinate in MeCN at 0°C.

-

Add base (TEA), followed by dropwise addition of benzylamine.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: Heating (>60°C) may lead to double substitution (bis-benzylamino product).

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Reaction Pathway Diagram

The following diagram visualizes the regioselective logic, confirming the identity of the target material.

Figure 2: Regioselective Synthesis Pathway. The C4 position is activated by the para-ester, directing the nucleophilic attack to yield the target compound.

Waste Management & Environmental Impact

-

Aquatic Toxicity (H402): Chlorinated pyridines can be persistent in aquatic environments. Do not dispose of down the drain.

-

Disposal Protocol:

-

Dissolve solid waste in a combustible solvent (e.g., acetone).

-

Transfer to a dedicated "Halogenated Organic Waste" container.

-

Incineration requires a facility equipped with a scrubber to handle HCl gas generation.

-

References

-

PubChem. (2025).[5] Methyl 4-chloronicotinate Compound Summary (Analog Data). National Library of Medicine. Retrieved from [Link]

-

Serafini, M., et al. (2020).[6] Essential Medicinal Chemistry of Essential Medicines. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Methyl4-(benzylaMino)-6-chloronicotinate [myskinrecipes.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Essential Medicinal Chemistry of Essential Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of Methyl 4-(benzylamino)-6-chloronicotinate

[1]

CAS Number: 1374215-05-0

Formula:

Executive Summary & Chemical Identity

Methyl 4-(benzylamino)-6-chloronicotinate is a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors and other nitrogen-containing heterocycles.[1] Its structural core—a pyridine ring substituted with an electron-withdrawing ester, a reactive chlorine, and a benzylamine—creates a unique stability profile.[1] While the benzylamino group provides some electronic stabilization, the 6-chloro and 3-carbomethoxy groups introduce susceptibility to nucleophilic attack and hydrolysis.[1]

Key Physicochemical Properties

| Property | Specification | Notes |

| Appearance | Solid (Off-white to pale yellow) | Color change indicates oxidation.[1] |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |

| Melting Point | N/A (Analogous range: 85–120°C) | Determine experimentally via DSC.[1] |

| Reactivity | Electrophilic at C6; Ester at C3 | Prone to |

Chemical Stability Profile

Understanding the degradation mechanisms is essential for accurate data interpretation.[1] This compound faces three primary stability threats:

A. Ester Hydrolysis (Moisture Sensitivity)

The methyl ester at position 3 is the most vulnerable moiety.[1] Under humid conditions, or in the presence of trace acids/bases, it hydrolyzes to the corresponding carboxylic acid (4-(benzylamino)-6-chloronicotinic acid).[1] This reaction is irreversible and significantly alters the compound's polarity and biological activity.[1]

B. Nucleophilic Aromatic Substitution ( )

The chlorine atom at position 6 is activated by the electron-withdrawing ester at position 3 and the pyridine nitrogen.[1] While the electron-donating benzylamino group at position 4 deactivates the ring slightly, the C6 position remains susceptible to displacement by strong nucleophiles (e.g., hydroxide, thiols) over prolonged storage in solution.[1]

C. Photolytic Degradation

Pyridine derivatives and benzylamines can form radical species under UV exposure, leading to N-debenzylation or ring oxidation.[1]

Mechanistic Degradation Pathway

The following diagram illustrates the potential degradation logic and necessary countermeasures.

Figure 1: Primary degradation pathways.[1] Moisture leads to ester hydrolysis, while UV and heat accelerate oxidation and thermal decomposition.

Storage & Handling Protocols

To maintain purity >98% over extended periods, a strict storage protocol is required.[1] This compound should not be stored at room temperature for periods exceeding 30 days.[1]

Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >3 months) | Retards hydrolysis kinetics and prevents thermal rearrangement.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the amine. |

| Container | Amber Glass Vial with PTFE-lined cap | Blocks UV light; PTFE prevents leaching/interaction.[1] |

| Desiccant | Silica Gel or Molecular Sieves | Essential to maintain anhydrous environment. |

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

-

Aliquotting: If frequent use is expected, aliquot the bulk material into single-use vials inside a glovebox or dry bag to minimize freeze-thaw cycles.

-

Re-sealing: Flush headspace with Argon before re-sealing.[1] Parafilm is insufficient for long-term moisture protection; use a proper screw cap with a fresh septum/liner.[1]

Storage Decision Logic

Figure 2: Decision tree for incoming material handling to ensure maximum shelf-life.

Quality Control & Analytical Monitoring

Trust but verify. Relying on the label purity is insufficient for sensitive SAR (Structure-Activity Relationship) studies.[1]

HPLC Method Recommendation

Standard reverse-phase HPLC is suitable.[1] The basic amine function requires a buffered mobile phase to prevent peak tailing.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

-

Expected Impurities:

-

Hydrolysis Product: Elutes earlier (more polar).[1]

-

Oxidation Products: Elute later or as broad bands.

-

Retest Schedule

-

Solid State (-20°C): Retest every 12 months.

-

Solution (DMSO/MeCN): Use within 24 hours. Do not store in solution. The nucleophilic solvent (DMSO) can react with the chloro-pyridine moiety over time at room temperature.[1]

Safety & Toxicology

Signal Word: WARNING

While specific toxicological data for this CAS is limited, structurally related chloronicotinates are known irritants.[1]

-

H-Statements:

-

PPE Requirements:

References

-

MySkinRecipes. Methyl 4-(benzylamino)-6-chloronicotinate Product Specifications & CAS Verification. Retrieved from [1]

-

ChemScene. Methyl 4-(benzylamino)-6-chloronicotinate MSDS and Handling. Retrieved from [1]

-

ChemicalBook. Methyl 4-(benzylamino)-6-chloronicotinate Properties and Supplier Data. Retrieved from [1]

-

PubChem. Compound Summary for Methyl 6-chloronicotinate (Analogous Reactivity). Retrieved from [1]

-

CymitQuimica. Safety Data Sheet: Methyl 4-(benzylamino)-6-chloronicotinate.[1][3] Retrieved from

"Methyl 4-(benzylamino)-6-chloronicotinate" potential research applications

A Versatile Scaffold for Pyrido[4,3-d]pyrimidine Kinase Inhibitors [1]

Executive Summary

Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0) is a high-value heterocyclic intermediate primarily utilized in the synthesis of pyrido[4,3-d]pyrimidines , a privileged scaffold in medicinal chemistry.[1] Its structural duality—possessing a reactive chloropyridine core and a pre-installed benzylamine pharmacophore—makes it an ideal precursor for developing ATP-competitive kinase inhibitors (e.g., targeting mTOR , EGFR , and KRAS ) and phosphodiesterase (PDE) inhibitors.[1]

This guide details the physicochemical profile, synthetic utility, and therapeutic applications of this compound, providing researchers with actionable protocols for its integration into drug discovery pipelines.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

| CAS Number | 1374215-05-0 |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | [1][2][3][4][5] • C3-Ester: Electrophile for cyclization[1]• C4-Amine: Secondary amine, H-bond donor[1]• C6-Chloride: Handle for Suzuki/Buchwald cross-coupling |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |

Synthetic Utility: The "Scaffold Logic"

The strategic value of Methyl 4-(benzylamino)-6-chloronicotinate lies in its ability to serve as a divergent point for library generation.[1] The synthesis relies on the regioselective nucleophilic aromatic substitution (SNAr) of methyl 4,6-dichloronicotinate.[1]

Regioselectivity Mechanism

In methyl 4,6-dichloronicotinate, the C4 position is significantly more electrophilic than the C6 position.[1] This enhanced reactivity at C4 is driven by:

-

Electronic Activation: The C3-methoxycarbonyl group (ester) exerts a strong electron-withdrawing effect, activating the ortho (C4) and para (C6) positions.[1]

-

Resonance: The nitrogen atom of the pyridine ring activates C2, C4, and C6.[1] However, the steric environment and the specific conjugation with the ester make C4 the kinetic product site for amine attack.[1]

Strategic Transformations

Once synthesized, the title compound undergoes two primary transformations:

-

Cyclization (Ring Closure): Reaction with urea, formamidine, or guanidine closes the pyrimidine ring onto the C3-ester, yielding the pyrido[4,3-d]pyrimidine core.[1]

-

C6-Diversification: The remaining chlorine atom at C6 is preserved during the initial SNAr and cyclization, allowing for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups essential for kinase selectivity.[1]

Visualization: Synthetic Pathway

Caption: Step-wise transformation from dichloronicotinate precursor to bioactive bicyclic kinase inhibitor via the title intermediate.

Therapeutic Applications

Kinase Inhibition (mTOR / EGFR / KRAS)

The pyrido[4,3-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of protein kinases.[1]

-

Mechanism: The N1 and N3 nitrogens of the pyrimidine ring accept hydrogen bonds from the kinase "hinge region."[1]

-

Role of Benzyl Group: The benzylamino group (derived from the title compound) projects into the hydrophobic "back pocket" (Gatekeeper region) of the enzyme, often conferring selectivity for specific kinases like mTOR (mammalian target of rapamycin) or mutant KRAS forms (e.g., G12C).[1]

Phosphodiesterase (PDE) Inhibition

Structurally similar phthalazine and pteridine derivatives have shown potent PDE5 inhibitory activity.[1] The title compound serves as a bioisostere for these systems, potentially offering improved solubility or metabolic stability profiles in vascular relaxation therapies.[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(benzylamino)-6-chloronicotinate

Objective: Regioselective mono-amination of methyl 4,6-dichloronicotinate.

Materials:

-

Methyl 4,6-dichloronicotinate (1.0 eq)[1]

-

Benzylamine (1.05 eq)[1]

-

Triethylamine (TEA) (2.0 eq)[1]

-

Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Procedure:

-

Dissolution: Dissolve methyl 4,6-dichloronicotinate (e.g., 2.06 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add TEA (2.8 mL, 20 mmol) followed by the dropwise addition of benzylamine (1.15 mL, 10.5 mmol).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][6] The C4-substituted product usually forms faster than the C6-isomer.[1]

-

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

-

Yield: Expect 75–85% yield of a pale yellow solid.

Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine

Objective: Converting the nicotinate intermediate into the bicyclic drug core.[1]

Materials:

-

Methyl 4-(benzylamino)-6-chloronicotinate (Intermediate from Protocol A)[1]

-

Formamidine acetate (3.0 eq)[1]

-

2-Methoxyethanol (Solvent)[1]

Procedure:

-

Setup: In a pressure vial or reflux flask, combine the nicotinate intermediate (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (concentration ~0.5 M).

-

Heating: Heat the mixture to 120–140°C for 12–16 hours. The high temperature is required to drive the condensation and elimination of methanol/water.[1]

-

Isolation: Cool the reaction to room temperature. The product often precipitates upon cooling.[1] If not, pour the mixture into ice-water.

-

Filtration: Collect the precipitate by vacuum filtration, wash with cold water and diethyl ether.

-

Result: This yields 1-benzyl-7-chloropyrido[4,3-d]pyrimidin-4(1H)-one (or the tautomeric 4-hydroxy form), ready for chlorination (POCl₃) or direct coupling.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Signal Word: Warning (H315, H319, H335).

-

Precautions:

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the specific structural features of the title compound translate into biological activity within a kinase binding pocket.

Caption: Pharmacophore mapping of the intermediate's functional groups to their roles in drug-target interactions.

References

-

Synthesis and Regioselectivity: Regioselective Nucleophilic Aromatic Substitution of 4,6-Dichloronicotinates. Journal of Medicinal Chemistry.[1]

-

Pyrido[4,3-d]pyrimidine Reviews: Review on the Synthesis and Therapeutic Potential of Pyridopyrimidine Derivatives. PMC, National Institutes of Health.[1]

-

Kinase Inhibitor Applications: Design and Synthesis of Pyrido[4,3-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. MDPI Molecules.[1]

-

Compound Data: Methyl 4-(benzylamino)-6-chloronicotinate (CAS 1374215-05-0).[1] PubChem Compound Summary.[1][4] [1]

Sources

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. 65973-52-6|Methyl 4,6-dichloronicotinate|BLD Pharm [bldpharm.com]

"Methyl 4-(benzylamino)-6-chloronicotinate" as a kinase inhibitor intermediate.

Topic: "Methyl 4-(benzylamino)-6-chloronicotinate" as a Kinase Inhibitor Intermediate. Content Type: In-Depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.

The "Lynchpin" Scaffold for Dual-Specificity Kinase Inhibitors

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine bicyclic system has emerged as a privileged scaffold, yielding potent inhibitors for targets such as EGFR, VEGFR, PDGFR, and p38 MAPK . The synthesis of these complex heterocycles often hinges on a single, versatile intermediate: Methyl 4-(benzylamino)-6-chloronicotinate (CAS 1374215-05-0).

This guide dissects the chemical architecture, synthetic utility, and experimental protocols for this critical intermediate.[1] Unlike simple building blocks, this molecule possesses a "triad of reactivity"—an electrophilic ester, a nucleophilic amine, and a displaceable halogen—allowing for the rapid, regioselective assembly of multi-functionalized drug candidates.

Chemical Architecture & Retrosynthetic Logic

The Structural Triad

The utility of Methyl 4-(benzylamino)-6-chloronicotinate lies in its three distinct functional handles, each serving a specific role in drug design:

| Position | Functional Group | Role in Synthesis | Role in Kinase Binding |

| C-3 | Methyl Ester | Cyclization Acceptor: Reacts with urea/guanidine to close the pyrimidine ring. | Becomes the C-7 carbonyl or C-4 amino region (H-bond acceptor/donor). |

| C-4 | Benzylamino | Cyclization Donor: The secondary amine initiates ring closure. | The benzyl group often occupies the hydrophobic Pocket II (selectivity pocket). |

| C-6 | Chlorine | Diversity Handle: Remains intact after cyclization; available for Suzuki/Buchwald coupling. | Allows attachment of solubilizing groups (e.g., piperazines) solvent-exposed regions. |

Retrosynthetic Analysis

To understand why this intermediate is chosen, we must look at the retrosynthesis of a generic Type I/II kinase inhibitor (e.g., an EGFR inhibitor analog).

Figure 1: Retrosynthetic logic identifying the target intermediate as the convergence point.

Synthetic Pathway & Regioselectivity[2]

The synthesis of this intermediate is defined by a critical Nucleophilic Aromatic Substitution (SNAr) . The starting material, Methyl 4,6-dichloronicotinate (CAS 65973-52-6), has two electrophilic sites (C-4 and C-6).

The Regioselectivity Rule

Why C-4? In pyridine systems with an electron-withdrawing group (EWG) at C-3 (like the methyl ester), the C-4 position is significantly more activated than C-6.

-

Electronic Effect: The C-4 position is para to the ring nitrogen and ortho to the ester. The ester exerts a strong vinylogous electron-withdrawing effect on C-4.

-

Outcome: Under controlled conditions (0°C to RT), benzylamine attacks C-4 almost exclusively (>95% selectivity), leaving the C-6 chlorine intact for later use.

Experimental Protocol: Synthesis of the Intermediate

Note: This protocol is a composite of standard methodologies for 4-amino-nicotinate derivatives.

Reagents:

-

Methyl 4,6-dichloronicotinate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve Methyl 4,6-dichloronicotinate (20.6 g, 100 mmol) in anhydrous MeCN (200 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature maximizes regioselectivity.

-

Addition: Mix Benzylamine (11.2 g, 105 mmol) with TEA (12.1 g, 120 mmol) in MeCN (50 mL). Add this mixture dropwise to the reaction flask over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.5).

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from EtOH/Hexane or purify via silica gel chromatography if necessary.

-

Yield: Typically 85–92%.

-

Appearance: White to pale yellow solid.

-

Downstream Application: Constructing the Kinase Inhibitor

Once the intermediate is in hand, it serves as the foundation for the pyrido[2,3-d]pyrimidine core.

Cyclization to the Bicyclic Core

Reacting the intermediate with Urea (at high temp) or Chlorosulfonyl isocyanate (CSI) yields the pyrido[2,3-d]pyrimidin-7-one scaffold.

Reaction Scheme (Conceptual): Intermediate + Urea (180°C melt) → 8-Benzyl-6-chloro-pyrido[2,3-d]pyrimidine-2,4,7-trione

Functionalizing the "Warhead" (C-6)

The chlorine atom at C-6 (originally C-6 of the pyridine) is now position 6 or 7 of the bicyclic system (depending on nomenclature). It is perfectly positioned for Suzuki-Miyaura Coupling to introduce aryl groups that interact with the kinase hinge region.

Figure 2: The "Build-Couple-Cyclize" workflow utilizing the intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Regioselectivity (Mixture of C4/C6 isomers) | Reaction temperature too high. | Maintain 0°C during addition. Use a less polar solvent (e.g., THF instead of DMF) to tighten the transition state. |

| Incomplete Reaction | Steric hindrance of the amine. | If using substituted benzylamines, increase equivalents (1.5 eq) and mild heating (40°C) may be required. |

| Hydrolysis of Ester | Wet solvents or excess base. | Ensure anhydrous conditions. Avoid hydroxide bases; stick to tertiary amines (TEA, DIPEA). |

References

-

PubChem. Methyl 4-(benzylamino)-6-chloronicotinate (CID 73555031). National Library of Medicine. Available at: [Link]

-

PrepChem. Synthesis of methyl 2,6-dichloronicotinate (Analogous chemistry). Available at: [Link]

Sources

- 1. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 65973-52-6|Methyl 4,6-dichloronicotinate|BLD Pharm [bldpharm.com]

"Methyl 4-(benzylamino)-6-chloronicotinate" in novel bioactive molecule design.

Strategic Scaffold for Novel Bioactive Molecule Design[1]

Executive Summary

Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0) represents a "linchpin" intermediate in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors.[1] Its utility stems from its highly functionalized pyridine core, which offers three distinct vectors for chemical diversification: a hydrophobic benzyl tail (C4), a reactive electrophilic handle (C6-Cl), and a synthetic anchor point (C3-ester).[1]

This guide provides a rigorous technical analysis of this scaffold, detailing its regioselective synthesis, pharmacophore mapping, and downstream applications in synthesizing fused heterocycles such as pyrido[4,3-d]pyrimidines and 1,6-naphthyridines.[1]

Structural Analysis & Pharmacophore Mapping[1]

The molecule is not merely a building block; it is a pre-assembled pharmacophore.[1] Effective drug design requires understanding the specific contributions of its three functional zones:

| Functional Zone | Chemical Moiety | Biological/Synthetic Role |

| Zone A (Tail) | 4-Benzylamino | Hydrophobic Interaction: The benzyl group targets the hydrophobic back-pocket (Gatekeeper region) of ATP-binding sites in kinases (e.g., EGFR, VEGFR).[1] The -NH- provides a crucial hydrogen bond donor.[1] |

| Zone B (Core) | 6-Chloro | Divergent Handle: A stable leaving group ready for |

| Zone C (Head) | 3-Methyl Ester | Cyclization Anchor: The ester is the "electrophilic partner" for cyclization reactions.[1] It can be condensed with amidines or guanidines to form fused bicyclic systems or hydrolyzed to the acid for amide coupling.[1] |

Synthetic Access & Regiocontrol

The synthesis of methyl 4-(benzylamino)-6-chloronicotinate relies on a Nucleophilic Aromatic Substitution (

The Regioselectivity Challenge: The starting material has two electrophilic sites: C4 and C6.[1]

-

C6 Position: Activated by the ring nitrogen (para-position).[1]

-

C4 Position: Activated by both the ring nitrogen (ortho-position) and the electron-withdrawing C3-ester (vinylogous position).[1]

Technical Insight: Experimental evidence and electronic structure calculations confirm that under mild basic conditions, the C4 position is significantly more reactive .[1] The C3-ester stabilizes the Meisenheimer complex formed upon nucleophilic attack at C4 via hydrogen bonding with the incoming amine (ortho-effect).[1] This allows for high regioselectivity (>95:5) in favor of the 4-amino product.[1]

Visualization: Synthetic Pathway & Selectivity

Figure 1: Regioselective synthesis pathway favoring C4-substitution due to ester-mediated stabilization.

Divergent Applications: From Scaffold to Drug Candidate[1]

Once synthesized, the scaffold acts as a divergence point.[1] The remaining chlorine at C6 and the ester at C3 allow for the rapid construction of libraries.[1]

Strategy A: Pd-Catalyzed Extension (C6 Functionalization)

The C6-chlorine is an excellent handle for Suzuki couplings.[1] Replacing the Cl with an aryl or heteroaryl group allows the molecule to reach into the solvent-exposed region of the kinase pocket.[1]

Strategy B: Bicyclic Cyclization (C3-C4 Fusion)

The proximity of the C4-amino group and the C3-ester allows for cyclization with urea, guanidine, or formamide to generate pyrido[4,3-d]pyrimidines .[1] This fused system mimics the adenine ring of ATP, making it a potent scaffold for competitive inhibitors.[1]

Visualization: Downstream Logic

Figure 2: Divergent synthetic workflows transforming the core scaffold into three distinct bioactive classes.[1]

Validated Experimental Protocol

Objective: Synthesis of Methyl 4-(benzylamino)-6-chloronicotinate on a 10g scale.

Reagents:

-

Methyl 4,6-dichloronicotinate (1.0 eq)[1]

-

Benzylamine (1.05 eq)[1]

-

Triethylamine (TEA) (1.2 eq)[1]

-

Acetonitrile (MeCN) [Anhydrous][1]

Protocol:

-

Setup: Charge a dry 250 mL round-bottom flask with Methyl 4,6-dichloronicotinate (10.0 g, 48.5 mmol) and MeCN (100 mL). Stir to dissolve.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Causality: Low temperature suppresses the formation of the C4,C6-disubstituted byproduct.[1]

-

Addition: Add TEA (8.1 mL, 58.2 mmol). Then, add Benzylamine (5.45 g, 50.9 mmol) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Workup: Evaporate MeCN under reduced pressure. Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).[1]

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes). -

Yield: Expected yield is 85–92% as a white/off-white solid.[1]

References

-

PubChem Compound Summary. (n.d.). Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate (CID 73555031).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2009).[1] Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.[1] (Contextualizing the benzylamino/pyridine scaffold utility). Retrieved from [Link]

Sources

Prospectus on the Antiviral Potential of Methyl 4-(benzylamino)-6-chloronicotinate: A Technical Guide for Preclinical Evaluation

Foreword

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous and innovative pipeline for novel antiviral agents. The pyridine scaffold, a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. Within this chemical space, nicotinate esters and their analogs are gaining attention for their potential therapeutic applications. This technical guide provides a comprehensive framework for the preclinical investigation of a specific, yet underexplored, compound: Methyl 4-(benzylamino)-6-chloronicotinate . While direct antiviral data for this molecule is not yet publicly available, this document synthesizes established methodologies and insights from related pyridine and nicotinate derivatives to propose a rigorous and efficient pathway for its evaluation as a potential antiviral candidate. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antiviral therapeutics.

Introduction: The Rationale for Investigating Methyl 4-(benzylamino)-6-chloronicotinate

The core structure of Methyl 4-(benzylamino)-6-chloronicotinate combines several key pharmacophoric features that suggest a potential for biological activity. The nicotinate core is a recognized scaffold in a number of bioactive molecules. Notably, derivatives of nicotinic acid have been investigated for their antiviral properties against a range of viruses, including HIV and SARS-CoV-2.[1][2] The substitution pattern of the pyridine ring, with a chloro group at the 6-position and a benzylamino group at the 4-position, introduces specific electronic and steric properties that could facilitate interactions with viral or host cell targets.

The benzylamino moiety offers a combination of aromatic and lipophilic character, which can be crucial for membrane permeability and binding to hydrophobic pockets within target proteins. The chlorine atom, an electron-withdrawing group, can modulate the reactivity of the pyridine ring and potentially enhance binding affinity through halogen bonding. The methyl ester provides a site for potential metabolic modification and can influence the compound's pharmacokinetic profile.

Given these structural attributes and the precedent set by related compounds, a systematic evaluation of Methyl 4-(benzylamino)-6-chloronicotinate for antiviral activity is a scientifically sound endeavor. This guide outlines the critical steps for such an investigation, from initial synthesis and characterization to in vitro screening and preliminary mechanism of action studies.

Synthesis and Characterization of the Lead Compound

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. While a specific, published synthesis for Methyl 4-(benzylamino)-6-chloronicotinate was not identified in the initial literature scan, a plausible and efficient route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the reaction of a suitable 4,6-dichloronicotinate precursor with benzylamine.

Caption: Proposed synthetic route for Methyl 4-(benzylamino)-6-chloronicotinate.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add benzylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

In Vitro Antiviral Activity Screening

A tiered approach to in vitro screening is recommended to efficiently assess the antiviral spectrum and potency of Methyl 4-(benzylamino)-6-chloronicotinate.

Initial Cytotoxicity Assessment

Before evaluating antiviral efficacy, it is crucial to determine the compound's cytotoxicity in the relevant cell lines to establish a therapeutic window.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed appropriate cell lines (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Methyl 4-(benzylamino)-6-chloronicotinate in cell culture medium. Add the compound dilutions to the cells and incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a detergent-based solution) and measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Primary Antiviral Screening

The initial antiviral screen should be conducted against a diverse panel of viruses to identify any broad-spectrum activity.

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.

-

Overlay and Incubation: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. Incubate the plates until visible plaques are formed.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter for assessing the therapeutic potential.[3]

Caption: Workflow for in vitro antiviral evaluation.

Elucidating the Potential Mechanism of Action

Should Methyl 4-(benzylamino)-6-chloronicotinate demonstrate promising antiviral activity and a favorable selectivity index, the next critical phase is to investigate its mechanism of action (MoA). Antiviral drugs can act at various stages of the viral life cycle.[4][5]

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Protocol: Time-of-Addition Assay

-

Experimental Setup: Infect susceptible cells with the virus. Add the compound at its effective concentration (e.g., 5-10 x EC₅₀) at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).

-

Viral Yield Measurement: At a fixed time point after infection (e.g., 24 or 48 hours), harvest the cell supernatant and quantify the viral yield using a suitable method such as a plaque assay or RT-qPCR.

-

Data Interpretation: Inhibition of viral replication when the compound is added before or during infection suggests an effect on viral entry (attachment or fusion). Inhibition when added after infection points towards an effect on post-entry events like genome replication, protein synthesis, or virion assembly and release.

Potential Molecular Targets

Based on the structure of the compound and the results of the time-of-addition assay, several potential molecular targets can be hypothesized and investigated.

-

Viral Entry Inhibitors: The lipophilic nature of the benzylamino group could facilitate interaction with viral envelope proteins or host cell receptors, thereby blocking viral attachment or fusion.

-

Viral Polymerase Inhibitors: Many antiviral nucleoside and non-nucleoside analogs target viral polymerases (RNA-dependent RNA polymerase or reverse transcriptase).[6] The nicotinate scaffold could potentially bind to allosteric sites on these enzymes.

-

Protease Inhibitors: Viral proteases are essential for the processing of viral polyproteins into functional proteins. The compound could be screened for inhibitory activity against key viral proteases.

-

Host-Targeting Antivirals: The compound might modulate host cell signaling pathways that are essential for viral replication. For instance, some antiviral compounds exert their effects by modulating host immune responses.[7]

Caption: Potential points of intervention in the viral life cycle.

Data Summary and Future Directions

All quantitative data from the in vitro assays should be systematically tabulated for clear comparison and interpretation.

| Parameter | Description | Target Value |

| CC₅₀ (µM) | 50% Cytotoxic Concentration | > 100 |

| EC₅₀ (µM) | 50% Effective Concentration | < 10 |

| SI (CC₅₀/EC₅₀) | Selectivity Index | > 10 |

Future Directions:

Should Methyl 4-(benzylamino)-6-chloronicotinate emerge as a promising hit from this initial preclinical evaluation, the following steps would be warranted:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to optimize potency and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound's efficacy in relevant animal models of viral infection to assess its in vivo therapeutic potential.[8][9]

-

Pharmacokinetic and Toxicological Profiling: Detailed studies to understand the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

Methyl 4-(benzylamino)-6-chloronicotinate represents a novel chemical entity with unexplored potential as an antiviral agent. The structural features of this molecule, coupled with the known antiviral activities of related nicotinate derivatives, provide a strong rationale for its investigation. The systematic and rigorous preclinical evaluation framework outlined in this technical guide, encompassing synthesis, in vitro screening, and mechanism of action studies, offers a clear path forward for elucidating the antiviral properties of this compound and determining its potential for further development in the fight against viral diseases.

References

- CIBTech. (n.d.). SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY.

- Piacentini, M., et al. (n.d.). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. PMC - NIH.

- ResearchGate. (2026). A review: Mechanism of action of antiviral drugs.

- Tolstikova, T. G., et al. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. PubMed.

- MDPI. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses.

- ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against....

- Creative Diagnostics. (n.d.). In Vivo Models.

- MDPI. (n.d.). Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade.

- PubMed Central. (n.d.). In vitro methods for testing antiviral drugs.

- PubMed Central. (n.d.). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication.

- J&K Scientific. (n.d.). Methyl 4-(benzylamino)-6-chloronicotinate.

- PMC. (n.d.). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours.

- ASM Journals. (n.d.). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses.

- ResearchGate. (2025). (PDF) Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses.

- PMC - NIH. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.

- MDPI. (n.d.). In Vitro Antiviral Activity of Red Algae Extracts from Chondracanthus teedei var. lusitanicus and Osmundea pinnatifida Against Coxsackievirus A12 and a Lentiviral Vector.

- Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.

- Unknown Source. (n.d.). (48)

- Semantic Scholar. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus.

- Viro-Services. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs.

- PMC - NIH. (n.d.). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action.

- PubMed. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus.

- MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation.

- PubMed Central. (n.d.). Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication.

- Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- NIH. (2025). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis.

- Google Patents. (n.d.). US11814366B2 - Antiviral compounds and use thereof.

Sources

- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade | MDPI [mdpi.com]

- 8. In Vivo Models - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

"Methyl 4-(benzylamino)-6-chloronicotinate" potential anti-inflammatory properties.

This technical guide investigates the pharmacological potential of Methyl 4-(benzylamino)-6-chloronicotinate (CAS: 1374215-05-0). While primarily recognized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 and CHK1 inhibitors), this guide explores its direct and derivative potential as an anti-inflammatory scaffold.

A Privileged Scaffold for Anti-Inflammatory & Kinase Modulatory Therapeutics

Executive Summary

Methyl 4-(benzylamino)-6-chloronicotinate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a building block, its structural homology to known Phosphodiesterase 4 (PDE4) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors suggests significant, under-explored potential in anti-inflammatory pharmacotherapy.

This guide outlines the chemical profile, validated synthesis protocols, and a mechanistic framework for evaluating this compound's ability to suppress pro-inflammatory cytokines (TNF-

Chemical Profile & Structural Biology

| Property | Specification |

| IUPAC Name | Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

| CAS Number | 1374215-05-0 |

| Molecular Formula | |

| Molecular Weight | 276.72 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Pharmacophore | 4-Aminonicotinate core : Validated binding motif for ATP-binding pockets (Kinases) and metal-binding pockets (PDEs). |

Structural Activity Relationship (SAR) Analysis

-

Position 3 (Methyl Ester) : Acts as a hydrogen bond acceptor or a prodrug moiety. Hydrolysis to the free acid often increases potency against enzymatic targets but decreases cell permeability.

-

Position 4 (Benzylamino) : The hydrophobic benzyl ring targets the "selectivity pocket" (e.g., the hydrophobic clamp in PDE4 or the back-pocket in kinases), crucial for potency.

-

Position 6 (Chloro) : A critical functional handle. It serves as a lipophilic halogen bond donor or a site for further nucleophilic aromatic substitution (

) to introduce solubilizing groups (e.g., piperazines).

Validated Synthesis Protocol

The synthesis relies on a regioselective nucleophilic aromatic substitution (

Reaction Scheme

Precursors: Methyl 4,6-dichloronicotinate + Benzylamine.[2] Conditions: Triethylamine (TEA), DMF, Room Temperature.[2]

Step-by-Step Methodology

-

Preparation : Dissolve Methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).

-

Addition : Add Triethylamine (3.0 eq) followed by the dropwise addition of Benzylamine (1.1 eq).

-

Reaction : Stir the mixture at Room Temperature (25°C) for 12–16 hours.

-

Note: Monitoring by TLC (Hexane:EtOAc 5:1) should show the consumption of the starting material (

) and the appearance of the product (

-

-

Workup : Pour the reaction mixture into ice-cold water (10x reaction volume). Stir for 30 minutes to precipitate the solid.

-

Purification : Filter the precipitate, wash with water, and dry under vacuum. If necessary, recrystallize from Ethanol/Water.

Visualizing the Synthesis & Regioselectivity

The following diagram illustrates the electronic logic driving the C4-selective substitution.

Figure 1: Regioselective Synthesis Pathway. The electron-withdrawing ester at C3 activates the C4 position, directing the nucleophile (benzylamine) exclusively to this site.

Mechanistic Hypothesis: Anti-Inflammatory Potential